Ácido 5-Bromo-1H-indazol-7-carboxílico

Descripción general

Descripción

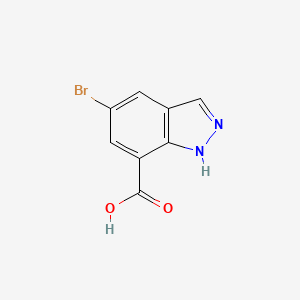

5-Bromo-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materia Prima en Síntesis Química

El ácido 5-Bromo-1H-indazol-7-carboxílico se utiliza principalmente como materia prima en la síntesis química para la preparación de otros compuestos .

Inhibidor de la Quinasa de Proteínas

Su derivado, el éster etílico del ácido 5-Bromo-1H-indazol-3-carboxílico, puede utilizarse como un inhibidor de la quinasa de proteínas . Las quinasas de proteínas desempeñan un papel crucial en la señalización celular y, por lo tanto, son un objetivo popular para el tratamiento y la prevención de enfermedades .

Actividad Antitumoral

Los derivados de indazol, que incluyen el ácido 5-Bromo-1H-indazol-7-carboxílico, han encontrado aplicaciones en el tratamiento del cáncer .

Actividad Anti-VIH

Los compuestos que contienen un fragmento de indazol, como el ácido 5-Bromo-1H-indazol-7-carboxílico, se han investigado y aplicado en la producción de inhibidores de la proteasa del VIH .

Antagonistas del Receptor de Serotonina

Los compuestos basados en indazol también se han utilizado como antagonistas del receptor de serotonina . Los receptores de serotonina regulan varios procesos biológicos y neurológicos como la agresión, la ansiedad, el apetito, la cognición, el aprendizaje, la memoria, el estado de ánimo, las náuseas, el sueño y la termorregulación .

Inhibidores de la Reductasa de Aldosa

Los derivados de indazol se han utilizado como inhibidores de la reductasa de aldosa . La reductasa de aldosa es una enzima implicada en el metabolismo de la glucosa, y sus inhibidores se utilizan en el control de las complicaciones de la diabetes .

Inhibidores de la Acetilcolinesterasa

Los compuestos basados en indazol se han utilizado como inhibidores de la acetilcolinesterasa . Estos inhibidores se utilizan en el tratamiento de la enfermedad de Alzheimer y otras demencias .

Amplia Gama de Propiedades Químicas y Biológicas

El imidazol, un compuesto similar al indazol, es conocido por su amplia gama de propiedades químicas y biológicas . Es plausible que el ácido 5-Bromo-1H-indazol-7-carboxílico, al ser un derivado del indazol, también pueda exhibir una amplia gama de propiedades, abriendo posibilidades de aplicaciones en diversos campos .

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 5-bromo-1h-indazole-7-carboxylic acid, have been found to interact with various biological targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the progression of diseases such as cancer .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and sgk, it’s plausible that it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

Based on its potential interaction with kinases like chk1, chk2, and sgk, it may influence cell cycle regulation and dna damage response . These effects could potentially be leveraged for the treatment of diseases such as cancer .

Análisis Bioquímico

Biochemical Properties

5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response . The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 5-Bromo-1H-indazole-7-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, 5-Bromo-1H-indazole-7-carboxylic acid can alter the signaling pathways involved in inflammation and pain . Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival . These effects highlight the potential of 5-Bromo-1H-indazole-7-carboxylic acid as a therapeutic agent in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-1H-indazole-7-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 5-Bromo-1H-indazole-7-carboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indazole-7-carboxylic acid can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Over time, 5-Bromo-1H-indazole-7-carboxylic acid may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, 5-Bromo-1H-indazole-7-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of 5-Bromo-1H-indazole-7-carboxylic acid needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.

Metabolic Pathways

5-Bromo-1H-indazole-7-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the bioavailability and activity of 5-Bromo-1H-indazole-7-carboxylic acid in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of 5-Bromo-1H-indazole-7-carboxylic acid in drug development.

Transport and Distribution

The transport and distribution of 5-Bromo-1H-indazole-7-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 5-Bromo-1H-indazole-7-carboxylic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins . These properties play a critical role in determining the efficacy and specificity of 5-Bromo-1H-indazole-7-carboxylic acid in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indazole-7-carboxylic acid is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct 5-Bromo-1H-indazole-7-carboxylic acid to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Understanding the subcellular distribution of 5-Bromo-1H-indazole-7-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

5-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUQNYHXNSYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696179 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953409-99-9 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B1527706.png)